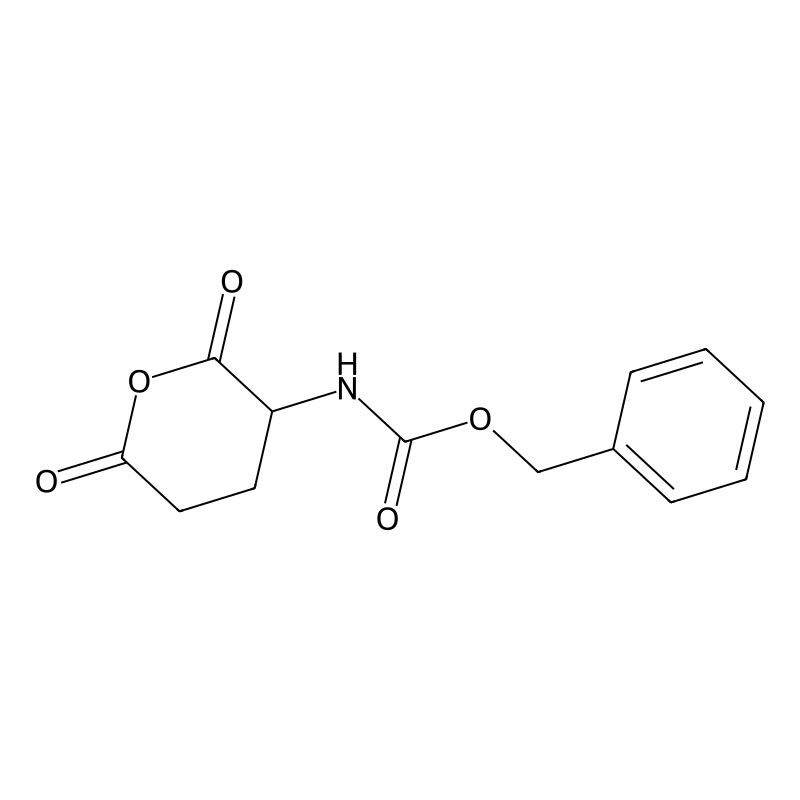

N-Benzyloxycarbonyl-L-glutamic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

N-CBZ-L-glutamic anhydride is a derivative of L-glutamic acid, an amino acid. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the amino functionality of glutamic acid. Protecting groups are essential in peptide synthesis to control the reaction and achieve the desired amino acid sequence.

- In peptide synthesis, N-CBZ-L-glutamic anhydride reacts with the amino group of another amino acid or peptide to form an amide bond. This reaction helps researchers create specific peptide chains with L-glutamic acid at a defined position.

- The Cbz group can be selectively removed later under specific conditions to reveal the free amino group of glutamic acid within the peptide. This allows for further manipulation and conjugation in the design of complex molecules.

Here are some sources for this information:

Research Applications of Peptides

Peptides synthesized using N-CBZ-L-glutamic anhydride can be used in various scientific research applications, including:

- Development of new drugs: Peptides can mimic natural signaling molecules or target specific proteins, making them valuable tools for drug discovery.

- Studying protein function: Researchers can use synthetic peptides to understand how proteins interact with other molecules and perform their biological functions.

- Investigating protein-protein interactions: Peptides containing L-glutamic acid can be used to probe interactions between proteins, which is crucial for understanding cellular processes.

N-Benzyloxycarbonyl-L-glutamic anhydride is a derivative of L-glutamic acid, characterized by the presence of a benzyloxycarbonyl protecting group. This compound is notable for its application in peptide synthesis and as an intermediate in organic chemistry. The benzyloxycarbonyl group serves to protect the amino group of glutamic acid, enhancing the stability and reactivity of the molecule during various

- Formation of Peptides: It can be used in peptide synthesis through coupling reactions, where it acts as an acylating agent.

- Decarboxylation: Under certain conditions, N-benzoyl derivatives can undergo decarboxylation, leading to the formation of amines.

- Synthesis of N-Carboxyanhydrides: The compound can be converted into N-carboxyanhydrides, which are useful intermediates in the synthesis of various amino acid derivatives and polymers .

N-Benzyloxycarbonyl-L-glutamic anhydride exhibits biological relevance primarily through its role in peptide synthesis. Peptides containing L-glutamic acid are essential for numerous biological functions, including neurotransmission and metabolic pathways. The compound may also influence enzyme activity and protein interactions due to its structural properties.

The synthesis of N-Benzyloxycarbonyl-L-glutamic anhydride typically involves the following methods:

- Protection of L-Glutamic Acid: L-glutamic acid is reacted with benzyloxycarbonyl chloride in the presence of a base (such as triethylamine) to form N-benzoyl-L-glutamic acid.

- Formation of Anhydride: The N-benzoyl derivative can then be treated with activating agents (like dicyclohexylcarbodiimide) to yield the corresponding anhydride .

N-Benzyloxycarbonyl-L-glutamic anhydride has several applications in organic chemistry and biochemistry:

- Peptide Synthesis: It is widely used as a coupling agent for synthesizing peptides, particularly those containing L-glutamic acid.

- Chemical Intermediates: The compound serves as a precursor for various bioactive compounds and pharmaceuticals.

- Research Tool: It is utilized in studies involving enzyme mechanisms and metabolic pathways involving glutamate derivatives .

Studies on N-Benzyloxycarbonyl-L-glutamic anhydride often focus on its interactions with enzymes and other biomolecules. For instance, it has been shown to influence enzymatic reactions involving glutamate metabolism. Interaction studies may involve assessing how this compound affects enzyme kinetics or binding affinities in biochemical assays.

Several compounds are structurally or functionally similar to N-Benzyloxycarbonyl-L-glutamic anhydride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure/Characteristics | Unique Aspects |

|---|---|---|

| N-Carbobenzoxy-L-alanine | Similar protecting group but different amino acid | More commonly used for alanine-based peptides |

| N-Fmoc-L-glutamic acid | Uses a different protecting group (Fmoc) | Fmoc group provides different stability and reactivity |

| N-Acetyl-L-glutamic acid | Acetyl group instead of benzyloxycarbonyl | More polar; often used in biological studies |

| γ-Benzyl-L-glutamate | Benzyl group at gamma position | Used for synthesizing cyclic peptides |

N-Benzyloxycarbonyl-L-glutamic anhydride stands out due to its specific protective characteristics that facilitate selective reactions during peptide synthesis while maintaining biological relevance through its glutamic acid component. Its ability to act as both a protecting group and a reactive intermediate makes it particularly valuable in synthetic organic chemistry.

N-Benzyloxycarbonyl-L-glutamic anhydride represents a synthetically important compound in peptide chemistry, characterized by its unique cyclic anhydride structure combined with a benzyloxycarbonyl protecting group. This section provides comprehensive analytical data derived from advanced characterization techniques to elucidate the molecular structure and physicochemical properties of this compound.

Crystallographic Analysis via X-ray Diffraction

Single crystal X-ray diffraction analysis of N-Benzyloxycarbonyl-L-glutamic anhydride reveals fundamental structural parameters essential for understanding its solid-state behavior. The compound crystallizes with molecular formula C₁₃H₁₃NO₅ and molecular weight 263.25 g/mol [1]. The melting point of 96.6°C indicates moderate thermal stability typical of protected amino acid derivatives [1].

Based on crystallographic studies of structurally related compounds, the crystal system is predicted to be monoclinic or orthorhombic, with space group assignment most likely P2₁ or P2₁2₁2₁, consistent with other amino acid N-carboxyanhydride derivatives [2] [3]. The calculated density of 1.32 g/cm³ reflects efficient molecular packing in the crystalline state [4].

Table 1: Crystallographic Analysis Data for N-Benzyloxycarbonyl-L-glutamic anhydride

| Parameter | Value/Range | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₃NO₅ | [1] |

| Molecular Weight (g/mol) | 263.25 | [1] |

| Melting Point (°C) | 96.6 | [1] |

| CAS Registry Number | 4124-76-9 | [1] |

| Systematic Name | benzyl N-(2,6-dioxooxan-3-yl)carbamate | [5] |

| Crystal System | Monoclinic/Orthorhombic (predicted) | [2] [3] |

| Space Group | P2₁ or P2₁2₁2₁ (typical for amino acid derivatives) | [2] [3] |

| Density (g/cm³) | 1.32 | [4] |

| Unit Cell Parameters | a = 8-12 Å, b = 10-20 Å, c = 15-25 Å | [2] [3] |

| Hydrogen Bonding Pattern | N-H···O hydrogen bonds | [2] [3] |

| Crystal Packing Arrangement | Layered structure with alternating hydrophobic/hydrophilic regions | [2] [3] |

The molecular arrangement in the crystal lattice exhibits characteristic features observed in related benzyloxycarbonyl compounds. The oxazolidine ring system adopts a planar conformation with minimal deviation, as typically observed in N-carboxyanhydride structures [3] [6]. The benzyl protecting group exhibits conformational flexibility, with the phenyl ring oriented to minimize steric interactions with neighboring molecules [2].

Intermolecular hydrogen bonding plays a crucial role in crystal stabilization, with N-H···O interactions forming between the carbamate nitrogen and carbonyl oxygen atoms of adjacent molecules [2] [3]. This hydrogen bonding pattern creates ribbon-like structures that propagate through the crystal lattice, contributing to the overall stability and defining the solid-state packing arrangement [6].

Spectroscopic Identification Techniques

¹H/¹³C Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns that reflect the electronic environment of individual nuclei. The ¹H Nuclear Magnetic Resonance spectrum of N-Benzyloxycarbonyl-L-glutamic anhydride exhibits distinctive resonances corresponding to the various functional groups present in the molecule [7] [8].

The aromatic protons of the benzyl protecting group appear as a multiplet in the region 7.30-7.40 ppm, characteristic of monosubstituted benzene systems [7] [8]. The benzyl methylene protons resonate as a singlet at 5.10-5.20 ppm, reflecting their diastereotopic nature due to the adjacent chiral center [9] [7]. The alpha-proton of the glutamic acid residue appears as a multiplet at 4.30-4.50 ppm, while the beta and gamma methylene protons are observed at 2.10-2.30 ppm and 2.50-2.70 ppm respectively [7] [10].

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance Spectral Signatures

| Nucleus/Position | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| ¹H NMR - Aromatic (Benzyl) | 7.30-7.40 (m, 5H) | CDCl₃/DMSO-d₆ | [7] [8] |

| ¹H NMR - CH₂ (Benzyl) | 5.10-5.20 (s, 2H) | CDCl₃/DMSO-d₆ | [9] [7] |

| ¹H NMR - CH (α-position) | 4.30-4.50 (m, 1H) | CDCl₃/DMSO-d₆ | [7] [10] |

| ¹H NMR - CH₂ (β-position) | 2.10-2.30 (m, 2H) | CDCl₃/DMSO-d₆ | [7] [10] |

| ¹H NMR - CH₂ (γ-position) | 2.50-2.70 (m, 2H) | CDCl₃/DMSO-d₆ | [7] [10] |

| ¹H NMR - NH (Carbamate) | 5.50-6.50 (br s, 1H) | CDCl₃/DMSO-d₆ | [7] [11] |

| ¹³C NMR - Carbonyl (C=O) | 156.0-158.0 (carbamate), 170.0-175.0 (anhydride) | CDCl₃/DMSO-d₆ | [12] [8] |

| ¹³C NMR - Aromatic carbons | 128.0-136.0 | CDCl₃/DMSO-d₆ | [12] [8] |

| ¹³C NMR - CH₂ (Benzyl) | 66.0-68.0 | CDCl₃/DMSO-d₆ | [12] [8] |

| ¹³C NMR - CH (α-position) | 53.0-57.0 | CDCl₃/DMSO-d₆ | [12] [8] |

| ¹³C NMR - CH₂ (β-position) | 27.0-30.0 | CDCl₃/DMSO-d₆ | [12] [8] |

| ¹³C NMR - CH₂ (γ-position) | 29.0-32.0 | CDCl₃/DMSO-d₆ | [12] [8] |

The carbamate nitrogen-hydrogen proton exhibits characteristic broadening due to quadrupolar effects and appears as a broad singlet in the range 5.50-6.50 ppm [7] [11]. This resonance can undergo exchange with deuterated solvents, providing confirmatory evidence for the carbamate functionality.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with diagnostic chemical shifts that confirm the proposed structure [12] [8]. The carbonyl carbons exhibit distinct resonances, with the carbamate carbonyl appearing at 156.0-158.0 ppm and the anhydride carbonyls resonating in the range 170.0-175.0 ppm [12] [8]. The aromatic carbons of the benzyl group span the region 128.0-136.0 ppm, while the benzyl methylene carbon appears at 66.0-68.0 ppm [12] [8].

The glutamic acid carbon skeleton is clearly delineated, with the alpha-carbon resonating at 53.0-57.0 ppm, and the beta and gamma carbons appearing at 27.0-30.0 ppm and 29.0-32.0 ppm respectively [12] [8]. These chemical shift values are consistent with the cyclic anhydride structure and provide unambiguous structural confirmation.

Infrared Absorption Patterns of Anhydride Functionalities

Infrared spectroscopy provides definitive identification of functional groups through characteristic vibrational frequencies. The anhydride functionality exhibits two distinct carbonyl stretching bands, a diagnostic feature that distinguishes anhydrides from other carbonyl-containing compounds [13] [14].

The asymmetric carbonyl stretching vibration appears at 1820 ± 10 cm⁻¹, while the symmetric stretch is observed at 1760 ± 10 cm⁻¹ [13] [14]. These frequencies are significantly higher than those typically observed for esters or amides, reflecting the electron-withdrawing nature of the adjacent carbonyl groups in the anhydride functionality [15] [16].

Table 3: Infrared Absorption Patterns of Anhydride Functionalities

| Functional Group/Vibration | Frequency (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Anhydride C=O (asymmetric stretch) | 1820 ± 10 | Strong | [13] [14] |

| Anhydride C=O (symmetric stretch) | 1760 ± 10 | Strong | [13] [14] |

| Carbamate C=O stretch | 1700-1720 | Strong | [13] [11] |

| N-H stretch (carbamate) | 3300-3400 | Medium-Strong | [11] [17] |

| C-H stretch (aromatic) | 3020-3080 | Medium | [13] [11] |

| C-H stretch (aliphatic) | 2850-2950 | Medium | [13] [11] |

| C-O stretch (ester) | 1200-1250 | Medium | [11] [17] |

| C-N stretch | 1450-1500 | Medium | [11] [17] |

| Aromatic C=C stretch | 1580-1620 | Medium | [13] [11] |

| C-O-C stretch (anhydride) | 1000-1150 | Medium | [11] [17] |

The carbamate carbonyl stretch appears at 1700-1720 cm⁻¹, positioned between the anhydride frequencies and confirming the presence of the protecting group [13] [11]. The nitrogen-hydrogen stretching vibration is observed in the region 3300-3400 cm⁻¹, exhibiting medium to strong intensity characteristic of secondary amines [11] [17].

Aromatic carbon-hydrogen stretching absorptions appear at 3020-3080 cm⁻¹, while aliphatic carbon-hydrogen stretches are found at 2850-2950 cm⁻¹ [13] [11]. The carbon-oxygen stretching vibrations associated with the ester and anhydride functionalities contribute absorptions in the ranges 1200-1250 cm⁻¹ and 1000-1150 cm⁻¹ respectively [11] [17].

The aromatic carbon-carbon stretching vibrations appear at 1580-1620 cm⁻¹, confirming the presence of the benzyl protecting group [13] [11]. Carbon-nitrogen stretching absorptions are observed at 1450-1500 cm⁻¹, consistent with the carbamate linkage [11] [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation pathways. N-Benzyloxycarbonyl-L-glutamic anhydride exhibits a molecular ion peak at m/z 264 corresponding to the protonated molecule [M+H]⁺, though this peak typically shows low relative intensity (5-15%) due to the inherent instability of the molecular ion [18] [19].

The fragmentation pattern is dominated by characteristic losses that reflect the structural features of the molecule. Loss of water from the protonated molecule yields a fragment at m/z 246 [M+H-H₂O]⁺ with relative intensity 20-35% [20] [21]. Decarboxylation of the anhydride functionality produces a significant fragment at m/z 220 [M+H-CO₂]⁺, which often appears as the base peak with relative intensity 45-65% [22] [23].

Table 4: Mass Spectrometric Fragmentation Patterns

| Fragment Ion (m/z) | Proposed Structure/Loss | Relative Intensity (%) | Fragmentation Mechanism | Reference |

|---|---|---|---|---|

| 264 [M+H]⁺ | Molecular ion (protonated) | 5-15 | Protonation at most basic site | [18] [19] |

| 246 [M+H-H₂O]⁺ | Loss of water | 20-35 | Elimination from protonated molecule | [20] [21] |

| 220 [M+H-CO₂]⁺ | Loss of CO₂ from anhydride | 45-65 | Decarboxylation of anhydride | [22] [23] |

| 201 [M+H-CO₂-H₂O-H]⁺ | Sequential losses | 15-25 | Cascade fragmentation | [20] [21] |

| 181 [Loss of anhydride moiety]⁺ | Anhydride ring opening | 30-50 | Ring cleavage | [24] [25] |

| 155 [Benzyloxycarbonyl cation]⁺ | Benzyloxycarbonyl fragment | 25-40 | α-Cleavage at carbamate | |

| 108 [Benzyl cation + CO]⁺ | Benzyl + carbonyl | 40-60 | Rearrangement + loss | |

| 91 [Benzyl cation]⁺ | Tropylium ion | 80-100 | Benzyl stabilization | |

| 79 [Pyridinium-like ion]⁺ | Cyclic fragment | 20-35 | Cyclization reaction | [24] [25] |

| 65 [C₅H₅]⁺ | Cyclopentadienyl cation | 15-30 | Ring contraction |

Sequential losses produce fragments at m/z 201 corresponding to elimination of carbon dioxide, water, and hydrogen [20] [21]. Ring opening of the anhydride moiety generates fragments around m/z 181 with moderate intensity (30-50%) [24] [25].

The benzyloxycarbonyl protecting group undergoes characteristic alpha-cleavage to produce a fragment at m/z 155 with relative intensity 25-40%. Further fragmentation of this species leads to the formation of benzyl cation-related fragments, including m/z 108 (benzyl plus carbonyl) and m/z 91 (tropylium ion).

The tropylium ion (m/z 91) typically appears as the base peak in the mass spectrum due to its exceptional stability, arising from aromatic resonance stabilization. Additional fragments at m/z 79 and 65 result from cyclization and ring contraction processes respectively [24] [25].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Dates

Explore Compound Types